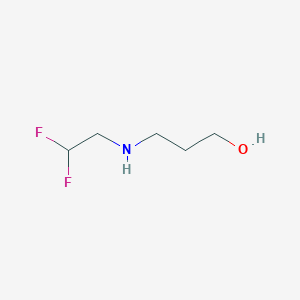
3-((2,2-Difluoroethyl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,2-Difluoroethyl)amino)propan-1-ol is a chemical compound with the molecular formula C6H13F2NO and a molecular weight of 153.17 g/mol . It is known for its unique structure, which includes a difluoroethyl group attached to an amino-propanol backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Difluoroethyl)amino)propan-1-ol typically involves the reaction of 2,2-difluoroethylamine with 3-chloropropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((2,2-Difluoroethyl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
3-((2,2-Difluoroethyl)amino)propan-1-ol is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2,2-Difluoroethyl)amino)propan-1-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol
- 3-((2,2-Difluoroethyl)amino)butan-1-ol
- 3-((2,2-Difluoroethyl)amino)pentan-1-ol
Uniqueness
3-((2,2-Difluoroethyl)amino)propan-1-ol is unique due to its specific combination of a difluoroethyl group and an amino-propanol backbone. This structure imparts distinct chemical and physical properties, making it valuable in various research applications .
Properties
Molecular Formula |
C5H11F2NO |
|---|---|
Molecular Weight |
139.14 g/mol |
IUPAC Name |
3-(2,2-difluoroethylamino)propan-1-ol |
InChI |
InChI=1S/C5H11F2NO/c6-5(7)4-8-2-1-3-9/h5,8-9H,1-4H2 |
InChI Key |
HUMOPTSGUIUNKM-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















